Avicennol

Description

Overview of Coumarin (B35378) Chemistry and Biological RelevanceCoumarins are a significant class of oxygen-containing heterocyclic compounds, formally known as 2H-1-benzopyran-2-ones. They are widely distributed in nature, found abundantly in various plant families such as Leguminosae, Rutaceae, Umbelliferae, and Compositae, and are also present in some microorganisms and animal sourcesresearchgate.netresearchgate.netnih.govbidd.groupbidd.group. Structurally, coumarins are characterized by a benzopyrone scaffold, which consists of a benzene (B151609) ring fused to an α-pyrone ringresearchgate.netbidd.groupnih.gov. This unique chemical architecture allows them to bind to various biological targets through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactionsresearchgate.net.

The diverse array of biological activities exhibited by coumarins has made them a subject of considerable interest in medicinal chemistry researchgate.netbidd.groupnih.gov. These properties include antioxidant, anticonvulsant, antitumor, anti-inflammatory, antimicrobial, antiviral, and anticoagulant effects researchgate.netresearchgate.netbidd.groupbidd.groupnih.govctdbase.orgnih.gov. Several coumarin derivatives have received approval from regulatory bodies like the FDA for clinical use, notably anticoagulant drugs such as warfarin, acenocoumarol, dicoumarol, and phenprocoumon (B610086) researchgate.net. They have also found applications in treating conditions like vitiligo (e.g., trioxsalen) and hemorrhoids (e.g., esculin) researchgate.net.

Pyranocoumarins represent a sub-class of coumarins where a 2,2-dimethylpyran ring is fused to the parent coumarin structure nih.govnih.gov. These compounds are particularly noteworthy due to their broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, anti-HIV, antitubercular, anti-dyslipidemic, antiplatelet, hepatoprotective, and neuroprotective activities nih.govctdbase.orgnih.gov. The presence of the 2,2-dimethylpyran ring and its associated functional groups are often implicated in their diverse biological effects nih.gov.

Historical Context of Avicennol Isolation and Characterizationthis compound is a natural pyranocoumarin (B1669404), initially isolated from the root-bark of Zanthoxylum avicennae (family Rutaceae). This isolation marked the discovery of a new angular pyranocoumarin. Subsequently, trans-avicennol was also isolated from Zanthoxylum chiloperone var. angustifolium, a tree native to central and southern South America, which has traditional uses in treating malaria.

The structural assignment of this compound was based on comprehensive chemical and spectral evidence. Advanced spectroscopic techniques, such as the use of a lanthanide shift reagent and the internal nuclear Overhauser effect, were crucial in differentiating between possible isomers and establishing the relative positions of substituents on the fully substituted benzenoid ring. The structure of this compound has since been unambiguously confirmed through synthetic sequences, where each substituent was introduced in a regiospecific manner. Both trans-avicennol and cis-avicennol have been identified and characterized.

Rationale for Comprehensive Research on this compound in Natural Product ChemistryThe comprehensive research on this compound stems from its classification as a pyranocoumarin, a group of natural products recognized for their significant and diverse biological activitiesnih.gov. Natural products, in general, are a crucial source for drug discovery, offering a vast array of unique chemical structures with potential therapeutic applicationsbidd.group. The ongoing challenges in treating various diseases, including drug-resistant infections and complex conditions like cancer, underscore the urgent need for novel compounds with new mechanisms of action.

This compound's potential has been highlighted by initial research findings. For instance, trans-avicennol has demonstrated antiproliferative activity against glioma-initiating cells. Furthermore, it has been observed to activate the MAPK/ERK pathway and inhibit the enzyme indoleamine-2,3-dioxygenase. In in vitro assays, trans-avicennol has shown antiplasmodial activity against various Plasmodium falciparum strains, with notable efficacy against the chloroquine-sensitive F32 strain. These findings suggest this compound's potential for therapeutic intervention.

The exploration of this compound and its structural analogs is driven by the prospect of identifying new drug leads that can target specific biological pathways. Understanding the full range of this compound's biological effects and its underlying mechanisms of action is critical for its potential development in medicine. This research contributes to the broader field of natural product chemistry by expanding the knowledge base of bioactive compounds and their potential utility in addressing unmet medical needs.

Table 1: Biological Activity of trans-Avicennol

| Activity Type | Target/Strain | IC50 Value (µM) | Reference |

| Antiplasmodial | Plasmodium falciparum F32 strain | 1.46 | |

| Antiproliferative | Glioma-initiating cells | Not specified |

Structure

3D Structure

Properties

Molecular Formula |

C20H22O5 |

|---|---|

Molecular Weight |

342.4 g/mol |

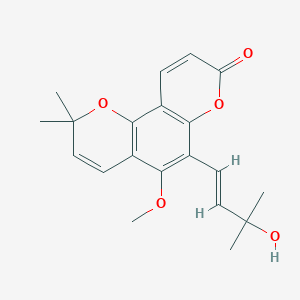

IUPAC Name |

6-[(E)-3-hydroxy-3-methylbut-1-enyl]-5-methoxy-2,2-dimethylpyrano[2,3-h]chromen-8-one |

InChI |

InChI=1S/C20H22O5/c1-19(2,22)10-8-13-16(23-5)14-9-11-20(3,4)25-18(14)12-6-7-15(21)24-17(12)13/h6-11,22H,1-5H3/b10-8+ |

InChI Key |

AXYRILDCSATJFU-CSKARUKUSA-N |

Isomeric SMILES |

CC1(C=CC2=C(O1)C3=C(C(=C2OC)/C=C/C(C)(C)O)OC(=O)C=C3)C |

Canonical SMILES |

CC1(C=CC2=C(O1)C3=C(C(=C2OC)C=CC(C)(C)O)OC(=O)C=C3)C |

Synonyms |

trans-avicennol |

Origin of Product |

United States |

Natural Occurrence and Phytochemical Investigations of Avicennol

Botanical Sources of Avicennol

This compound's natural distribution highlights its significance as a plant-derived compound.

The Zanthoxylum genus, belonging to the Rutaceae family, is a significant source of this compound. Zanthoxylum avicennae is an evergreen shrub found in regions of southern China, Vietnam, the Philippines, and Taiwan mdpi.complantaedb.comresearchgate.net. This compound has been isolated from the stem bark of Zanthoxylum avicennae mdpi.com. Another species, Zanthoxylum chiloperone var. angustifolium, endemic to central and southern South America, is also known to produce trans-avicennol thieme-connect.comscielo.br. This species is traditionally used to treat malaria thieme-connect.com.

This compound and its derivatives are not uniformly distributed throughout a plant. For instance, this compound has been isolated from the stem bark of Zanthoxylum avicennae mdpi.com. Trans-avicennol was isolated from Zanthoxylum chiloperone var. angustifolium thieme-connect.comscielo.br. Phytochemical analysis of Zanthoxylum chiloperone has also revealed the presence of trans-avicennol in alcoholic extracts from various parts, including leaves, seeds, fruits, roots, and stem bark researchgate.netresearchgate.net. The root bark of Zanthoxylum dipetalum has also been reported to contain this compound gla.ac.uk.

The following table summarizes the botanical sources and plant parts where this compound has been identified:

| Botanical Source | Plant Part(s) | This compound Type | Reference |

| Zanthoxylum avicennae | Stem bark | This compound | mdpi.com |

| Zanthoxylum chiloperone var. angustifolium | Stem bark, Leaves, Seeds, Fruits, Roots | trans-Avicennol | thieme-connect.comscielo.brresearchgate.netresearchgate.net |

| Zanthoxylum dipetalum | Root bark | This compound | gla.ac.uk |

| Asterolasia drummondii | Not specified | This compound methyl ether | nih.gov |

Beyond the Zanthoxylum genus, this compound-related compounds have also been identified in mangrove species. For example, this compound C, a naphthofuran, has been reported from the roots of Avicennia officinalis ijpda.orgniscpr.res.in. Avicennia is a genus of mangrove trees found in intertidal zones of estuarine areas globally, south of the Tropic of Cancer wikipedia.orgbritannica.com. Avicennia marina is another mangrove species known to contain bioactive compounds, including this compound A tjnpr.org.

Isolation Methodologies for this compound

The isolation of this compound from plant biomass typically involves a sequence of extraction and purification steps.

Initial extraction often involves maceration or Soxhlet extraction using organic solvents. For instance, dichloromethane (B109758) and methanol (B129727) extracts of Zanthoxylum chiloperone were obtained through maceration and Soxhlet extraction, respectively scielo.br. The stem bark of Zanthoxylum avicennae has been subjected to methanol (MeOH) extraction to obtain crude extracts rich in various compounds, including this compound mdpi.com. Air-dried and powdered aerial roots of Avicennia officinalis have also undergone extraction for phytochemical investigation researchgate.net.

After initial extraction, various chromatographic techniques are employed for the purification of this compound. Column chromatography is a common method, often using silica (B1680970) gel as the stationary phase. For Zanthoxylum avicennae, the EtOAc-soluble fraction of a MeOH extract was subjected to silica gel column chromatography mdpi.com. Subsequent purification steps often involve preparative thin-layer chromatography (TLC) mdpi.com. In the case of Zanthoxylum chiloperone, a dichloromethane extract was subjected to silica gel flash column chromatography scielo.br. Other chromatographic methods, such as Sephadex LH-20 gel column chromatography and reversed-phase HPLC, are also utilized for the separation and purification of natural compounds ebi.ac.uk.

The following table details specific chromatographic purification approaches and their outcomes for this compound:

| Plant Source | Extraction Solvent | Chromatographic Method(s) | Outcome (Compound) | Yield/Notes | Reference |

| Zanthoxylum avicennae | Methanol (MeOH) | Silica gel column chromatography, Preparative TLC (silica gel) | This compound | 3.5 mg from 125 mg fraction A7-9 (Rf = 0.79 with CHCl3/EtOAc, 15:1) | mdpi.com |

| Zanthoxylum chiloperone var. angustifolium | Dichloromethane | Silica gel flash column chromatography | trans-Avicennol | 3.5 g from combined fractions (15.2% from dichloromethane extract, 0.3% from plant powder) | scielo.br |

| Avicennia officinalis (roots) | Not specified | Not specified (implied standard phytochemical methods) | This compound C | Naphthofuran | ijpda.orgniscpr.res.in |

Spectroscopic and Spectrometric Analysis for Structural Elucidation

The precise determination of the chemical structure of this compound, including its stereochemical features, is achieved through a combination of sophisticated analytical techniques.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and stereochemical assignment of natural products like this compound researchgate.net. For this compound isolated from Zanthoxylum avicennae, the structural assignment was based on comprehensive chemical and spectral evidence rsc.orgrsc.org. Crucially, techniques such as lanthanide shift reagents and the internal nuclear Overhauser effect (NOE) were employed to distinguish between possible isomeric structures and to assign the correct stereochemistry rsc.orgrsc.org.

Beyond these, a suite of advanced 1D and 2D NMR experiments provides detailed information on the connectivity and spatial arrangement of atoms within the molecule. These include:

¹H NMR: Provides information on the number, chemical environment, and coupling interactions of hydrogen atoms.

¹³C NMR: Reveals the carbon skeleton and the chemical environment of carbon atoms.

Distortionless Enhancement by Polarization Transfer (DEPT): Helps in classifying carbon atoms (CH₃, CH₂, CH, quaternary).

Correlation Spectroscopy (COSY): Identifies protons that are spin-coupled to each other, indicating direct connectivity through bonds nih.gov.

Heteronuclear Single Quantum Coherence (HSQC): Correlates proton and carbon signals that are directly bonded nih.gov.

Nuclear Overhauser Effect Spectroscopy (NOESY): Provides insights into spatial proximity between protons, regardless of bond connectivity, which is critical for stereochemical assignments, particularly for determining the E or Z configuration of double bonds and relative configurations in cyclic systems nih.gov.

The application of these NMR techniques allows for the unambiguous assignment of the complex pyranocoumarin (B1669404) skeleton of this compound and the stereochemistry of its side chain rsc.orgrsc.orgontosight.ai.

Mass Spectrometry (MS) in Structural Confirmation

Mass spectrometry (MS) plays a vital role in confirming the molecular weight and formula of this compound, as well as providing insights into its fragmentation patterns, which are indicative of its structural features scielo.brcedicpy.com. Electrospray ionization (ESI) and high-resolution electrospray ionization (HRESI)-mass spectrometry are commonly used techniques for this purpose, providing accurate mass measurements and characteristic fragmentation ions nih.gov.

The fragmentation pattern observed in MS can be analyzed to deduce the presence of specific substructures within the this compound molecule. For instance, the discussion of this compound's mass spectrometry fragmentation pattern has contributed to proposing tentative structures for related coumarins rsc.org. The analysis of MS/MS spectra allows for the identification of specific fragments, further supporting the proposed structure and confirming the presence of known moieties cedicpy.com.

Advanced Analytical Techniques for Chemo-profiling and Quantification

Beyond structural elucidation, various advanced analytical techniques are employed for the chemo-profiling and quantification of this compound in complex natural extracts. These methods are crucial for understanding the distribution of this compound in different plant parts and for quality control in research and potential pharmaceutical applications.

Key techniques include:

High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC are widely used for the separation and purification of this compound from crude plant extracts rsc.org. HPLC can be coupled with various detectors, such as fluorescence detectors, photodiode array (PDA) detectors, and refractive index detectors, to enable the detection and quantification of this compound and other phenolic compounds rsc.org.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This hyphenated technique combines the separation power of HPLC with the identification capabilities of mass spectrometry. LC-ESI-MS/MS methods are particularly valuable for the qualitative and quantitative characterization of compounds like this compound in complex matrices, allowing for sensitive detection and identification based on molecular weight and fragmentation patterns scielo.brcedicpy.com.

Voltammetry of Microparticles: This electrochemical methodology has been applied to alcoholic extracts of Zanthoxylum chiloperone to characterize their phytochemical composition, including the detection of main natural products like trans-avicennol, by recording characteristic cathodic signals researchgate.net.

Quantitative Analysis: Quantification of this compound in extracts is typically performed using external standard methods, where calibration curves are constructed from solutions of known concentrations of the pure compound researchgate.net.

These advanced analytical techniques collectively enable comprehensive investigations into the presence, purity, and quantity of this compound in natural sources, supporting both phytochemical research and further studies into its properties.

Chemical Synthesis and Analog Development of Avicennol and Its Derivatives

Synthesis of Avicennol Analogs for Structure-Activity Relationship Studies

Exploration of Bioisosteric Replacements

Bioisosterism is a fundamental concept in medicinal chemistry, involving the substitution of an atom or group of atoms with another, often dissimilar, atom or group to produce a compound with similar biological properties. The primary objectives of bioisosteric replacement include modulating drug-like properties, altering toxicity profiles, expanding chemical space, and retaining or improving the potency and efficacy of a lead compound researchgate.netgla.ac.uk. This strategy allows chemists to fine-tune a compound's size, shape, electronic distribution, polarizability, dipole, polarity, lipophilicity, and pKa, while maintaining crucial interactions with biological targets researchgate.net.

Within the coumarin (B35378) scaffold, to which this compound belongs, bioisosteric replacements have been extensively explored to develop novel compounds with enhanced pharmacological profiles. A notable example involves the substitution of oxygen atoms within the coumarin ring with sulfur atoms, leading to the formation of thiocoumarins, 2-thioxocoumarins, and dithiocoumarins. These sulfur-containing analogs represent distinct scaffolds with altered electronic and steric properties, offering new avenues for biological activity researchgate.netmdpi.com.

Furthermore, modifications at specific positions on the coumarin nucleus have demonstrated the utility of bioisosteric principles. For instance, the bioisosteric replacement of a thiourea (B124793) moiety with a urea (B33335) moiety at the C6 position of coumarins has been shown to enhance ligand affinities for human carbonic anhydrase IX (hCA IX) and XII (hCA XII), tumor-relevant isoforms nih.gov. This modification resulted in potent and isoform-selective inhibitors, highlighting the impact of subtle structural changes on biological activity and selectivity nih.gov.

Another application of bioisosteric replacement in coumarin drug design involves the substitution of the 5-methylpyrrole-2-carboxylate group in certain coumarin drugs with an N-propargyloxycarbamate bioisostere. This particular modification led to analogues with improved antibacterial activity, demonstrating how bioisosteric changes can optimize pharmacological efficacy nih.gov. Additionally, the use of H/F and OH/CF2H bioisosteric mimicry in coumarin derivatives has yielded potent compounds with desirable drug-like properties, as evidenced by early ADME (absorption, distribution, metabolism, and excretion) studies frontiersin.org.

While trans-Avicennol is a known derivative of this compound, isolated from natural sources and exhibiting antiplasmodial effects, it is primarily a stereoisomer rather than a direct bioisosteric replacement in the classical sense of substituting a functional group with a different but functionally similar one ctdbase.orguliege.be. However, the existence of such structural analogs underscores the potential for exploring targeted bioisosteric modifications of this compound itself. Given the diverse biological activities associated with coumarins, including anti-inflammatory, antimicrobial, anti-HIV, and antitumor effects, the strategic application of bioisosteric replacement to the this compound scaffold could lead to the development of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic properties frontiersin.org.

The chemical synthesis of natural products, particularly complex ones like this compound, is crucial for confirming their structures, enabling the production of larger quantities for biological evaluation, and facilitating the development of novel analogs. This compound is a structurally intricate pyranocoumarin (B1669404), and its synthesis has presented unique challenges, particularly concerning the regiospecific introduction of its various substituents gla.ac.uk.

Synthesis of this compound Derivatives The development of this compound derivatives often involves chemical modifications of the parent compound or independent synthetic routes.

This compound Methyl Ether: This derivative (PubChem CID 15118771) has been identified alongside this compound in natural sources nih.govresearchgate.net. The synthesis of methyl ethers of phenolic compounds, such as those found in coumarins, typically involves methylation reactions using reagents like dimethyl sulfate (B86663) in the presence of a base. These reactions are often characterized by high conversion rates and selectivity, making them efficient for preparing such derivatives google.com.

Avicennone and (Z)-Avicennone: These are other coumarin derivatives isolated from Zanthoxylum avicennae nih.gov. The total synthesis of Avicennone C, a related epoxyquinone natural product, has been achieved. Researchers have synthesized all four possible stereoisomers of Avicennone C using two different methods for ring closure, leading to a revision of its previously reported absolute stereochemistry researchgate.netconveria.deacs.orgacs.org. A key synthetic achievement in this process was an alcohol to nitrile oxidation-cyclization sequence, which provided high yields and minimized side product formation acs.org. This work highlights the complexity and precision required in synthesizing such natural product derivatives.

trans-Avicennol: Isolated from Zanthoxylum chiloperone var. angustifolium, trans-Avicennol is a pyranocoumarin that has shown antiplasmodial effects ctdbase.orguliege.beresearchgate.net. While it is a natural analog, its synthesis would likely involve stereoselective approaches to control the trans configuration of its allylic alcohol moiety, potentially building upon the methods used for this compound itself gla.ac.uk.

The broader field of pyranocoumarin synthesis, to which this compound and its derivatives belong, continues to be an active area of research, with ongoing efforts to develop efficient and stereoselective routes to these diverse and biologically active compounds frontiersin.org.

Biological Activities and Preclinical Investigations of Avicennol

In Vitro Biological Activity Profiling

Trans-Avicennol has demonstrated notable antimalarial effects against various strains of Plasmodium falciparum, the causative agent of malaria. nih.govcdutcm.edu.cnutm.myuni.luresearchgate.netdntb.gov.uaresearchgate.net Research indicates that trans-Avicennol, isolated from Zanthoxylum chiloperone var. angustifolium, exhibits inhibitory activity against both chloroquine-resistant and chloroquine-sensitive strains of P. falciparum. nih.govutm.my

Studies have reported half maximal inhibitory concentration (IC50) values for trans-Avicennol against several P. falciparum strains. For instance, it showed potent activity against the chloroquine-sensitive F32 strain with an IC50 of 0.5 µg/mL (1.46 µM). nih.govutm.myresearchgate.net Activity was also observed against resistant strains such as K1 (multi-drug and chloroquine-resistant), PFB (mildly chloroquine-resistant), and FcB1 (chloroquine-resistant), with IC50 values ranging from 0.5 to 2.7 µg/mL. nih.govutm.mydntb.gov.ua

The antiplasmodial activity of Avicennol may be partly attributed to its potential interference with the heme detoxification pathway, suggesting the formation of heme-avicennol adducts. nih.govutm.mybidd.group

Table 1: Antimalarial Activity of trans-Avicennol Against Plasmodium falciparum Strains

| P. falciparum Strain | Chloroquine Resistance Profile | IC50 (µg/mL) | IC50 (µM) | Reference |

| F32 | Chloroquine-sensitive | 0.5 | 1.46 | nih.govutm.myresearchgate.net |

| K1 | Multi-drug & Chloroquine-resistant | 2.7 | 7.8 | nih.govdntb.gov.ua |

| PFB | Mildly Chloroquine-resistant | 1.2 | 3.5 | nih.govdntb.gov.ua |

| FcB1 | Chloroquine-resistant | 2.2 | 6.4 | nih.govdntb.gov.ua |

While the genus Zanthoxylum, from which this compound is isolated, is known for compounds with antiparasitic activities against protozoans such as Trypanosoma cruzi and Leishmania amazonensis, direct detailed research findings on this compound's specific activity against these parasites are limited in the provided literature. nih.govbidd.groupnih.gov Studies have indicated that other compounds isolated from Zanthoxylum chiloperone, specifically canthinone alkaloids like canthin-6-one (B41653) and 5-methoxycanthin-6-one, have shown effectiveness against Leishmania amazonensis and Trypanosoma cruzi in vivo and in vitro. nih.govbidd.groupnih.govuni.lu However, the available information does not explicitly attribute such activity directly to this compound itself. nih.govbidd.groupresearchgate.net

This compound has been investigated for its anti-inflammatory potential, particularly its ability to modulate neutrophil pro-inflammatory responses. nih.govresearchgate.net Isolated from the stem bark of Zanthoxylum avicennae, this compound (identified as compound 5 in some studies) demonstrated inhibitory effects on the generation of superoxide (B77818) anion and the release of elastase by human neutrophils. nih.govresearchgate.net These responses are typically induced by activators such as formyl-L-methionyl-L-leucyl-L-phenylalanine/cytochalasin B (fMLP/CB), which mimic inflammatory stimuli. nih.govresearchgate.net

Research findings indicate that this compound exhibits inhibitory activity against both superoxide anion generation and elastase release, albeit with varying potencies.

Table 2: Inhibitory Effects of this compound on Neutrophil Pro-Inflammatory Responses

| Inflammatory Response | IC50 (µg/mL) | Reference |

| Superoxide Anion Generation | (27.6 ± 4.8) (Inh % at 10 µg/mL) | nih.gov |

| Elastase Release | 10.9 ± 1.4 | nih.gov |

Note: For superoxide anion generation, the value (27.6 ± 4.8) represents the percentage of inhibition at 10 µg/mL, as the IC50 value was greater than 10 µg/mL. nih.gov

While Zanthoxylum avicennae and various compounds derived from the Zanthoxylum genus are recognized for their anti-inflammatory properties and their ability to modulate inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2), specific detailed research findings directly linking this compound to the modulation of pro-inflammatory cytokine gene expression and secretion are not explicitly available in the provided sources. Further studies would be required to elucidate this compound's direct role in these specific aspects of the inflammatory response.

Antiproliferative and Cancer-Related Cellular Studies (excluding human clinical data)

Preclinical investigations have highlighted this compound's antiproliferative potential, particularly against cancer cells, while demonstrating a degree of selectivity towards normal cells.

Activity on Glioma-Initiating Cells

Trans-Avicennol has demonstrated significant antiproliferative activity against glioma-initiating cells. These cells are of particular interest in cancer research due to their role in tumor initiation, progression, and resistance to conventional therapies. Studies have shown that trans-Avicennol exerts this effect, and it was also observed to activate the MAPK/ERK pathway in these cells. nih.govctdbase.orgresearchgate.netnih.govbidd.groupresearchgate.net

Selectivity against Cancer Cells versus Normal Cells (in vitro)

A crucial aspect of potential therapeutic compounds is their ability to selectively target cancer cells while sparing healthy ones. Trans-Avicennol has shown promising selectivity in in vitro models. It exhibited antiproliferative activity on glioma-initiating cells but was notably inactive on human neural stem cells, suggesting a differential effect. nih.govctdbase.orgresearchgate.netnih.govbidd.groupresearchgate.net Furthermore, research indicates that trans-Avicennol (referred to as "Compound 1" in some studies) was effective in suppressing cell proliferation and growth across five different human cancer cell lines, without adversely affecting the viability of normal human cell lines. researchgate.net

Table 1: Selectivity Profile of trans-Avicennol (in vitro)

| Cell Type | Activity/Effect | Reference |

| Glioma-initiating cells | Antiproliferative activity; activated MAPK/ERK pathway | nih.govctdbase.orgresearchgate.netnih.govbidd.groupresearchgate.net |

| Human neural stem cells | Inactive | nih.govctdbase.orgresearchgate.netnih.govbidd.groupresearchgate.net |

| Five human cancer cell lines | Suppressed cell proliferation and growth | researchgate.net |

| Normal human cell lines | No effect on viability | researchgate.net |

Potential in Chemoprevention Research

This compound has been identified as a compound with potential in chemoprevention research. Specifically, "this compound A" has been reported to possess cancer chemopreventive activity. nih.gov Beyond direct antiproliferative effects, the ability of this compound to induce certain enzymes involved in detoxification pathways contributes to its chemopreventive potential. This is particularly relevant for UDP-Glucuronosyltransferases (UGTs), as their induction is generally considered beneficial for health by facilitating the detoxification of xenobiotics. nih.govbidd.group

Enzyme Inhibition Studies

This compound's biological activities extend to the modulation of key enzymes involved in metabolic and immunological processes.

Induction of UDP-Glucuronosyltransferases (UGT1A1)

One significant finding in the preclinical investigation of this compound is its capacity to induce UDP-Glucuronosyltransferases (UGTs), specifically the UGT1A1 isoform. UGT1A1 plays a critical role in the detoxification of various endogenous and exogenous compounds, including xenobiotics. Studies have shown that cis-Avicennol, when treated at a concentration of 25 µM for three days, resulted in a 2-fold increase in UGT1A1-dependent activity in cultured rat and human hepatocytes. researchgate.net This induction is considered beneficial for health due to its role in xenobiotic detoxification. nih.gov Structural analysis suggests that the furan (B31954) or pyran rings, characteristic of coumarins like this compound, are essential for this UGT1A1 induction activity. researchgate.net

Table 2: Induction of UGT1A1 by cis-Avicennol

| Compound | Concentration | Treatment Duration | Effect on UGT1A1 Activity (in cultured rat and human hepatocytes) | Reference |

| cis-Avicennol | 25 µM | 3 days | Increased by 2-fold | researchgate.net |

Inhibition of Indoleamine-2,3-dioxygenase (IDO)

Trans-Avicennol has been evaluated for its ability to inhibit the enzyme indoleamine-2,3-dioxygenase (IDO). nih.govctdbase.orgresearchgate.netnih.govbidd.groupresearchgate.net IDO is an immunomodulatory enzyme that plays a crucial role in the catabolism of tryptophan and is known to facilitate immune escape in cancer, making it an important therapeutic target for cancer treatment. nih.govbidd.group While trans-Avicennol's potential to inhibit IDO has been noted, specific quantitative data, such as IC50 values, for this particular activity of trans-Avicennol were not explicitly detailed in the provided research findings.

Modulation of Carbonic Anhydrase Isoforms

This compound has been investigated for its potential to modulate carbonic anhydrase (CA) isoforms, a class of metalloenzymes crucial for various physiological and pathological processes, including tumor growth and metastasis bidd.groupctdbase.org. Computational screenings have included this compound (PubChem CID 66548) as a potential inhibitor of human Carbonic Anhydrase IX (hCAIX) bidd.groupctdbase.org.

Further studies have provided specific inhibition data for this compound against several human carbonic anhydrase isoforms, demonstrating its varied inhibitory potencies. These isoforms include hCA I, II, VII, IX, XII, and XIII. nih.govmims.com

| Carbonic Anhydrase Isoform | IC₅₀ (µM) nih.govmims.com |

| hCA I | 9.75 |

| hCA II | >100 |

| hCA VII | 7.82 |

| hCA IX | 0.60 |

| hCA XII | 0.83 |

| hCA XIII | 9.62 |

Steroid 5α-Reductase Inhibition

While related compounds from Avicennia marina, such as Avicequinone C, have been reported to inhibit steroid 5α-reductase type 1 with an IC₅₀ of 4.45 ± 0.42 µM, direct and consistent evidence for this compound's specific activity as a steroid 5α-reductase inhibitor is not explicitly detailed in the provided literature guidetopharmacology.orgnih.govnih.govfishersci.ca. Studies often highlight the activity of other furanonaphthoquinones from the Avicennia genus in this regard.

Modulation of Cellular Pathways

Activation of MAPK/ERK Pathway

Trans-Avicennol (referred to as Compound 1 in some studies) has been shown to activate the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway fishersci.caontosight.ai. This activation is associated with its antiproliferative activity, particularly observed against glioma-initiating cells. Notably, trans-Avicennol demonstrated this antiproliferative effect on cancer stem cells while being inactive on human neural stem cells fishersci.caontosight.ai.

Interference with Heme Detoxification Pathway

This compound, specifically trans-Avicennol, exhibits antiplasmodial effects, which are partly attributed to its interference with the heme detoxification pathway in Plasmodium falciparum, the parasite responsible for malaria bidd.groupnih.govnih.govfishersci.ca. The compound is reported to form adducts with heme, thereby impairing the crucial process of heme polymerization into hemozoin, a mechanism essential for parasite survival bidd.groupnih.govnih.govfishersci.ca. The stability of the heme-Avicennol adduct is noted to be relatively higher compared to certain canthin derivatives nih.gov.

Preclinical investigations have provided the following inhibitory concentrations against various P. falciparum strains:

| P. falciparum Strain | IC₅₀ (µg/mL) nih.gov | IC₅₀ (µM) nih.govfishersci.ca |

| Chloroquine-resistant | 0.5-2.7 | - |

| Chloroquine-sensitive | 0.5-2.7 | - |

| F32 (chloroquine-sensitive) | - | 1.46 |

Role in Apoptotic Pathways (preclinical)

While extracts from Zanthoxylum avicennae, which contain this compound, have been observed to induce cell apoptosis, particularly via the death receptor apoptotic pathway, detailed preclinical findings specifically delineating this compound's direct and isolated role in activating or modulating apoptotic pathways are limited in the provided literature ctdbase.orgguidetopharmacology.org. Some reports mention "this compound A" having cancer chemopreventive activity, and Avicennia marina extracts suppressing apoptotic pathways, but direct mechanistic data for this compound itself are not extensively described guidetopharmacology.org.

PI3K-AKT Signaling and Cancer Pathways

Research involving compounds from Avicennia marina has indicated that PI3K-AKT signaling and other cancer-related pathways are among the enriched pathways significantly associated with certain biological activities, such as inhibiting Hepatitis C virus guidetopharmacology.org. However, the direct modulation of the PI3K-AKT signaling pathway by this compound itself is not explicitly detailed in the provided search results. Studies often focus on other specific compounds within the Avicennia genus, such as Avicennone D, which has shown effective inhibition of AKT1 mims.comguidetopharmacology.orgfishersci.ca.

In Vivo Efficacy in Animal Models (excluding human clinical data)

Preclinical investigations into the in vivo efficacy of this compound in animal models are primarily reported in the context of plant extracts known to contain the compound, rather than the isolated chemical entity itself. Direct, detailed in vivo studies specifically on isolated this compound or its derivatives are not extensively documented in the provided literature.

Efficacy in Experimental Malaria Models

While direct in vivo efficacy data for isolated this compound in experimental malaria models is not explicitly detailed, in vitro studies have indicated antiplasmodial activity for trans-Avicennol. Isolated from Zanthoxylum chiloperone var. angustifolium, trans-Avicennol has demonstrated activity against various Plasmodium falciparum strains in in vitro assays. Notably, it showed an IC50 of 1.46 µM against the chloroquine-sensitive F32 strain nih.gov.

However, in vivo anti-malarial effectiveness has been observed with stem bark extracts of Avicennia marina, a plant known to contain coumarins like this compound. In studies involving Plasmodium berghei-infected mice, both aqueous and methanolic extracts of Avicennia marina significantly reduced parasitemia in suppressive, curative, and prophylactic tests researchgate.netnih.gov. For instance, a methanolic crude extract at a dose of 500 mg/kg exhibited a 93% suppression of parasitemia during a 4-day suppressive test researchgate.netnih.gov. This suggests that compounds within these extracts, potentially including this compound, contribute to the observed anti-malarial effects in vivo.

Table 1: Summary of Anti-malarial Investigations Related to this compound

| Compound/Extract | Model | Activity Type | Key Finding | Citation |

| trans-Avicennol | P. falciparum (F32 strain) | In vitro antiplasmodial | IC50 of 1.46 µM | nih.gov |

| Avicennia marina stem bark extracts | P. berghei-infected mice | In vivo anti-malarial (suppressive, curative, prophylactic) | Methanolic extract (500 mg/kg) showed 93% parasitemia suppression | researchgate.netnih.gov |

Investigation in Other Parasitic Infection Models

Information regarding the in vivo efficacy of isolated this compound or its derivatives in animal models for parasitic infections other than malaria is not explicitly provided in the search results. While extracts from plants like Zanthoxylum chiloperone have been investigated for their in vivo efficacy against parasites such as Trypanosoma cruzi in mice nih.gov, and other isolated compounds from the Zanthoxylum genus have shown in vivo antileishmanial activity frontiersin.org, specific in vivo data for isolated this compound in these contexts is not detailed.

Mechanistic Insights into Avicennol S Biological Actions

Molecular Target Identification and Validation

Research has identified several potential molecular targets for Avicennol and its derivatives, highlighting their multi-faceted biological roles. Trans-Avicennol has demonstrated antiproliferative activity by specifically targeting glioma-initiating cells while showing no activity against human neural stem cells, suggesting a selective action against cancer stem cells. nih.govnih.gov Furthermore, Trans-Avicennol has been evaluated for its ability to inhibit the enzyme indoleamine-2,3-dioxygenase (IDO). nih.govnih.gov

A comprehensive network pharmacology study investigating compounds from Avicennia marina, which include various this compound derivatives, identified a range of core and key molecular targets implicated in the inhibition of Hepatitis C Virus (HCV) infection. The identified core targets include:

SRC

AKT1

Tumor Necrosis Factor-alpha (TNF-α)

Heat Shock Protein 90 Alpha Family Class A Member 1 (HSP90AA1)

Epidermal Growth Factor Receptor (EGFR)

B-cell CLL/Lymphoma 2 (BCL2)

JUN proto-oncogene, AP-1 Transcription Factor Subunit (JUN)

Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha (PIK3CA)

Estrogen Receptor 1 (ESR1)

Caspase-3 (CASP3)

Hypoxia-inducible Factor 1 Alpha (HIF1A) nih.govctdbase.org

Among these, SRC, AKT1, TNF-α, HSP90AA1, and ESR1 were identified as key targets based on centrality metrics in the network analysis. nih.govctdbase.org Specific this compound derivatives have shown direct interactions with some of these targets through molecular docking simulations. For instance, Avicennone D exhibited binding to AKT1 and TNF-α, while Avicenol C and Avicennone F showed strong potential against TNF-α and HSP90AA1. nih.govctdbase.org

Beyond these, Avicequinone C, an analogue of this compound, has been identified as an inhibitor of steroid 5α-reductase type 1 (SRD5A1). nih.gov Additionally, Avicenol A and Avicennone G have been reported to inhibit mitosis gene A-related kinase 2 (NEK2). nih.gov

Elucidation of Signaling Pathway Modulation

The biological effects of this compound and its derivatives are often mediated through the modulation of crucial cellular signaling pathways. Trans-Avicennol has been shown to activate the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) pathway. nih.govnih.gov This activation is significant given the MAPK/ERK pathway's role in cell proliferation, differentiation, and survival.

In the context of the Avicennia marina compounds' potential against HCV infection, network pharmacology and KEGG pathway analysis revealed an enrichment of several pathways, including the PI3K-AKT signaling pathway, as well as pathways related to hepatitis C and various cancer types. ctdbase.org This suggests that the compounds, including this compound derivatives, may exert their therapeutic effects by influencing these interconnected biological processes.

Specific Protein Interactions (e.g., Heme Adduct Formation)

A notable specific protein interaction reported for Trans-Avicennol is the possibility of forming adducts with heme. nih.govnih.govebi.ac.uk This interaction has been described using novel methods based on Mass Spectrometry-Collision-Induced Dissociation (MS-CID). nih.gov Heme adduct formation can interfere with the function of heme-containing proteins, such as cytochrome P450 enzymes or hemoglobin, potentially contributing to the compound's biological activities, including its antiplasmodial effects.

Molecular docking studies have provided insights into the binding interactions of specific this compound derivatives with their identified protein targets. These computational analyses predict the binding affinity and interaction patterns at the atomic level. For example, Avicennone D showed a binding energy of -7.074 kcal/mol with AKT1 and -5.282 kcal/mol with TNF-α. Avicenol C exhibited strong binding to HSP90AA1 with an energy of -10.369 kcal/mol, and to TNF-α with -6.151 kcal/mol. Avicennone F also demonstrated significant binding to HSP90AA1 (-9.525 kcal/mol) and TNF-α (-5.622 kcal/mol). nih.govctdbase.org

Table 1: Molecular Docking Binding Energies of this compound Derivatives to Key Targets

| Compound | Target Protein | Binding Energy (kcal/mol) |

| Avicennone D | AKT1 | -7.074 |

| Avicennone D | TNF-α | -5.282 |

| Avicenol C | TNF-α | -6.151 |

| Avicenol C | HSP90AA1 | -10.369 |

| Avicennone F | TNF-α | -5.622 |

| Avicennone F | HSP90AA1 | -9.525 |

Gene Expression and Proteomic Profiling in Response to this compound

While general methodologies like gene expression profiling and proteomic analyses are crucial for understanding molecular mechanisms, specific detailed studies on the direct impact of isolated this compound on global gene expression or proteomic profiles are not extensively reported in the provided search results. However, the network pharmacology study on Avicennia marina compounds, which includes this compound derivatives, utilized KEGG pathway analysis to infer the metabolic and molecular signals influenced by these compounds and their targets. ctdbase.org This approach indirectly suggests changes in gene expression related to the identified pathways (e.g., PI3K-AKT signaling, hepatitis C, cancer pathways). ctdbase.org Additionally, an extract from Avicennia marina was reported to suppress the apoptotic pathway and increase the gene expression of growth factors in dermal papilla cells (DPCs), contributing to hair growth promotion, although this was observed for the crude extract rather than isolated this compound. nih.gov

Enzyme Kinetics and Binding Affinities

Enzyme kinetics and binding affinities are critical parameters for characterizing the potency and mechanism of enzyme inhibitors. While detailed kinetic parameters (e.g., Km, Vmax, Ki) for this compound with specific enzymes like IDO are not explicitly provided in the current literature, inhibitory concentrations (IC50 values) and binding affinities from molecular docking studies offer valuable insights.

Trans-Avicennol has demonstrated in vitro antiplasmodial activity against Plasmodium falciparum strains, with an IC50 of 1.46 µM on the chloroquine-sensitive F32 strain. ebi.ac.uk Its toxicity was also assessed in MCR5 cells, yielding an IC50 of 12.85 µM, and it showed no hemolytic properties on erythrocytes. ebi.ac.uk

Avicequinone C, an this compound analogue, exhibited significant inhibitory activity against steroid 5α-reductase type 1 (SRD5A1) in a cell-based assay using human keratinocyte (HaCaT) cells, with an IC50 value of 4.45 ± 0.42 µM. nih.gov

Table 2: Inhibitory Concentrations (IC50) of this compound and its Analogues

| Compound | Target/Cell Line | IC50 (µM) | Reference |

| Trans-Avicennol | Plasmodium falciparum (F32 strain) | 1.46 | ebi.ac.uk |

| Trans-Avicennol | MCR5 cells (toxicity) | 12.85 | ebi.ac.uk |

| Avicequinone C | Steroid 5α-reductase type 1 (HaCaT cell-based) | 4.45 ± 0.42 | nih.gov |

Cell-Based Assays for Mechanistic Understanding

Cell-based assays are instrumental in understanding the cellular effects and mechanistic underpinnings of compounds. Trans-Avicennol has been evaluated for its antiproliferative activity using glioma-initiating cells, demonstrating a selective inhibitory effect on these cancer stem cells while being inactive against human neural stem cells. nih.govnih.gov This selectivity suggests a potential therapeutic window for targeting specific cancerous cell populations.

Furthermore, in vitro assays involving Trans-Avicennol against Plasmodium falciparum provided crucial data on its antiplasmodial efficacy and cellular toxicity. These studies confirm its ability to inhibit parasite growth in a cellular context. ebi.ac.uk The evaluation of Avicequinone C's inhibitory activity on SRD5A1 was also conducted using HaCaT cells, providing a cellular model to assess its anti-androgenic properties. nih.gov

Network Pharmacology Approaches to Elucidate Multi-Target Effects

Network pharmacology is a powerful approach that moves beyond the "one-drug, one-target" paradigm to systematically investigate the complex interactions between compounds, biological systems, and diseases. This method is particularly relevant for natural products like this compound, which often exhibit multi-target effects.

A notable application of network pharmacology involved the study of bioactive compounds from Avicennia marina, including this compound derivatives, to elucidate their mechanisms against HCV infection. nih.govctdbase.org This approach enabled the construction of comprehensive compound-target-disease networks, identifying multiple core and key targets (SRC, AKT1, TNF-α, HSP90AA1, ESR1) and pathways (PI3K-AKT signaling, hepatitis C, and cancer pathways) that are simultaneously influenced by these compounds. nih.govctdbase.org This multi-target strategy is crucial for understanding the holistic therapeutic effects of natural compounds and their potential in addressing complex diseases by modulating multiple nodes within biological networks. nih.govctdbase.org

Structure Activity Relationship Sar Studies of Avicennol

Correlating Structural Motifs with Specific Biological Activities

The biological activity of Avicennol is intrinsically linked to its core pyranocoumarin (B1669404) scaffold. This heterocyclic system, formed by the fusion of a pyran ring to a coumarin (B35378) nucleus, is a crucial structural motif for its antiproliferative effects. Research on various pyranocoumarins has consistently demonstrated that this fused ring system is essential for their ability to inhibit cancer cell growth. For instance, studies on pyranocoumarins isolated from plants of the Zanthoxylum genus, where this compound is also found, have highlighted the importance of the intact pyranocoumarin skeleton for cytotoxicity against various cancer cell lines researchgate.net.

Impact of Functional Group Modifications on Activity Profiles

While comprehensive studies on the modification of every functional group of this compound are not extensively documented, research on related pyranocoumarins provides valuable insights into how such changes might impact its activity.

The prenyl side chain, a common feature in many bioactive natural products, is believed to play a significant role in the biological activity of this compound. Modifications to this chain, such as changes in its length, saturation, or the introduction of new functional groups, could significantly alter the molecule's lipophilicity and its ability to interact with biological targets. Generally, the lipophilic nature of the prenyl group can enhance cell membrane permeability, leading to increased intracellular concentrations and potentially greater efficacy.

The hydroxyl and methoxy (B1213986) groups on the coumarin and pyran rings are also critical for this compound's activity. These groups can participate in hydrogen bonding and other non-covalent interactions with target enzymes or receptors. Altering the position or nature of these groups would likely modulate the binding affinity and, consequently, the biological response. For instance, the strategic placement of hydroxyl groups on the coumarin ring has been shown to be a key determinant of the antioxidant and enzyme inhibitory activities of this class of compounds.

Stereochemical Influences on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of many natural products, and this compound is no exception. The existence of cis and trans isomers of this compound, arising from the geometry of the substituents on the pyran ring, has been noted to influence its biological effects.

Although direct comparative studies on the full range of biological activities of cis- and trans-Avicennol are limited, research on other chiral compounds, including pyranocoumarins, consistently demonstrates that different stereoisomers can exhibit distinct pharmacological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer. For example, in a study comparing cis- and trans-isomers of another bioactive compound, the trans-isomer showed significantly higher efficacy in certain cancer cell lines. This highlights the importance of the three-dimensional arrangement of atoms for optimal interaction with the biological target. The specific stereochemistry of trans-Avicennol may be crucial for its observed antiproliferative and antimalarial activities.

Comparative Analysis with Related Coumarins and Pyrano-coumarins

To better understand the structure-activity relationship of this compound, it is informative to compare its activity with that of other related coumarins and pyranocoumarins.

Simple coumarins, lacking the fused pyran ring, generally exhibit a different spectrum of biological activities. While some simple coumarins possess anticoagulant and anti-inflammatory properties, they often lack the potent antiproliferative activity observed for many pyranocoumarins like this compound. This suggests that the pyran ring is a key contributor to the cytotoxicity of this subclass of coumarins.

Within the pyranocoumarin family, subtle structural variations can lead to significant differences in activity. For instance, a comparative study on the induction of UGT1A1 activity, an enzyme involved in detoxification, showed that the pyranocoumarins avicennin and cis-avicennol were effective inducers, while simple coumarins were not. This further underscores the importance of the pyran moiety for specific biological interactions. The study also suggested that the furan (B31954) or pyran rings are essential for this particular biological activity.

The table below presents a comparative overview of the biological activities of this compound and related compounds, illustrating the influence of structural features.

| Compound Name | Compound Class | Key Structural Features | Notable Biological Activity |

| This compound (trans) | Pyranocoumarin | Fused pyran and coumarin rings, prenyl side chain | Antiproliferative, Antimalarial |

| Avicennin | Pyranocoumarin | Fused pyran and coumarin rings | UGT1A1 induction |

| cis-Avicennol | Pyranocoumarin | Stereoisomer of trans-Avicennol | UGT1A1 induction |

| Simple Coumarin | Coumarin | Basic coumarin scaffold | Varied (e.g., anticoagulant) |

Biosynthetic Pathways of Avicennol

Proposed Pathways for Coumarin (B35378) Biosynthesis

The foundational structure of all coumarins, including Avicennol, is synthesized via the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. The biosynthesis of the basic coumarin skeleton, specifically umbelliferone (B1683723) (7-hydroxycoumarin), which is a key precursor to pyranocoumarins, is generally accepted to proceed through the following steps mdpi.comphytojournal.comnih.gov:

Initiation from Phenylalanine: The pathway begins with the amino acid L-phenylalanine. The enzyme phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid phytojournal.comresearchgate.net.

Hydroxylation to p-Coumaric Acid: trans-Cinnamic acid is then hydroxylated at the para position by cinnamate-4-hydroxylase (C4H), a cytochrome P450-dependent monooxygenase, to yield p-coumaric acid mdpi.comphytojournal.comresearchgate.net. In some organisms, p-coumaric acid can also be formed directly from L-tyrosine by the action of tyrosine ammonia (B1221849) lyase (TAL) researchgate.net.

Activation to p-Coumaroyl-CoA: The carboxyl group of p-coumaric acid is activated by 4-coumarate:CoA ligase (4CL), which ligates coenzyme A to form p-coumaroyl-CoA mdpi.comresearchgate.netfrontiersin.org. This step is a critical branch point in the phenylpropanoid pathway, directing intermediates towards various classes of compounds, including flavonoids and coumarins frontiersin.org.

Ortho-Hydroxylation and Lactonization: The crucial step leading to the coumarin skeleton is the ortho-hydroxylation (at the C2 position) of the phenyl ring of p-coumaroyl-CoA. This reaction is catalyzed by p-coumaroyl-CoA 2'-hydroxylase (C2'H) frontiersin.orgnih.govnih.gov. The resulting intermediate, 2,4-dihydroxycinnamoyl-CoA, undergoes a trans-cis isomerization of the side chain, which is often considered a spontaneous process facilitated by light, although enzymes like coumarin synthase (COSY) may also be involved phytojournal.comnih.gov. This isomerization allows for the subsequent lactonization (intramolecular cyclization) to form the characteristic benzopyrone structure of umbelliferone mdpi.comphytojournal.com.

This sequence of reactions provides the umbelliferone scaffold, which serves as the direct precursor for the biosynthesis of more complex coumarins, including pyranocoumarins like this compound mdpi.comresearchgate.net.

Intermediates and Enzymatic Steps in this compound Formation

This compound is a pyranocoumarin (B1669404), meaning it possesses a pyran ring fused to the coumarin nucleus. The formation of this pyran ring involves further modification of the umbelliferone precursor, primarily through prenylation and subsequent cyclization reactions.

The key intermediate in the formation of angular pyranocoumarins (the structural class of this compound) is osthenol (B192027) mdpi.comnih.govresearchgate.net. The proposed steps are:

Prenylation of Umbelliferone: The biosynthesis of pyranocoumarins begins with the prenylation of umbelliferone. Aromatic prenyltransferases (PTs) are a class of enzymes that catalyze the transfer of a prenyl group, typically dimethylallyl pyrophosphate (DMAPP), from a donor molecule to an acceptor, in this case, umbelliferone wikipedia.orgresearchgate.net. For the formation of angular pyranocoumarins, the prenylation occurs at the C-8 position of umbelliferone, yielding the intermediate osthenol mdpi.comnih.govresearchgate.net.

Cyclization and Further Modifications: Following prenylation, the pathway involves cyclization of the prenyl side chain to form the pyran ring. This is often mediated by cytochrome P450 monooxygenases researchgate.net. The specific enzymatic steps leading from osthenol to the precise structure of trans-avicennol involve further hydroxylations and rearrangements, though the exact enzymes catalyzing these final transformations in Zanthoxylum species are still under investigation.

The formation of linear versus angular pyranocoumarins is determined by the initial position of prenylation on the umbelliferone ring (C-6 for linear, C-8 for angular), a step controlled by the regioselectivity of the specific prenyltransferase enzyme involved mdpi.comresearchgate.net.

Table 1: Key Enzymes and Intermediates in this compound Biosynthesis

| Step | Precursor | Key Enzyme(s) | Intermediate/Product | Pathway Stage |

| 1 | L-Phenylalanine | Phenylalanine ammonia-lyase (PAL) | trans-Cinnamic acid | Phenylpropanoid Pathway |

| 2 | trans-Cinnamic acid | Cinnamate-4-hydroxylase (C4H) | p-Coumaric acid | Phenylpropanoid Pathway |

| 3 | p-Coumaric acid | 4-Coumarate:CoA ligase (4CL) | p-Coumaroyl-CoA | Phenylpropanoid Pathway |

| 4 | p-Coumaroyl-CoA | p-Coumaroyl-CoA 2'-hydroxylase (C2'H) | Umbelliferone | Coumarin Formation |

| 5 | Umbelliferone | Aromatic Prenyltransferase (PT) | Osthenol | Pyranocoumarin Formation |

| 6 | Osthenol | Cytochrome P450s & other enzymes | trans-Avicennol | Pyranocoumarin Formation |

Genetic and Molecular Biology Approaches to Elucidate Biosynthesis

Modern molecular biology techniques have been instrumental in dissecting the complex pathways of coumarin biosynthesis. These approaches allow for the identification and functional characterization of the genes and enzymes involved.

Gene Cloning and Functional Characterization: A primary approach involves the isolation and cloning of candidate genes based on sequence homology to known biosynthetic enzymes from other plant species. For instance, researchers have successfully cloned and characterized genes encoding key enzymes like 4-coumarate:CoA ligase (4CL) from Peucedanum praeruptorum, a plant rich in coumarins frontiersin.org. The recombinant enzymes are then expressed in heterologous systems, such as E. coli or yeast, to confirm their catalytic activity and substrate specificity through in vitro assays frontiersin.orgnih.gov. This approach has been used to verify the roles of enzymes like C2'H, which is critical for umbelliferone formation frontiersin.orgnih.gov.

Transcriptomics (RNA-Seq): High-throughput RNA sequencing (RNA-Seq) has become a powerful tool for gene discovery in non-model organisms. By comparing the transcriptomes of tissues with high and low levels of coumarin accumulation, researchers can identify candidate genes whose expression levels correlate with the production of these compounds nih.gov. This strategy has been used to build a comprehensive picture of the coumarin biosynthetic pathway in various plants and to identify genes potentially involved in pyranocoumarin synthesis researchgate.net.

Metabolic Engineering and Synthetic Biology: The elucidation of biosynthetic pathways has enabled the engineering of microorganisms to produce plant-specific coumarins. By introducing the necessary plant genes into hosts like E. coli or Saccharomyces cerevisiae, researchers have successfully created microbial cell factories for the de novo biosynthesis of umbelliferone and other coumarins like scopoletin (B1681571) and osthole (B1677514) nih.govresearchgate.net. These engineered systems not only provide a sustainable platform for producing valuable compounds but also serve as a powerful tool to validate gene function and test pathway hypotheses nih.gov. For example, the complete biosynthesis of osthole in engineered yeast confirmed the essential role of coumarin synthase (COSY) in the efficient conversion of intermediates to umbelliferone nih.gov.

Chemo-taxonomic Significance within Zanthoxylum Genus

The distribution of secondary metabolites, such as coumarins, often follows taxonomic lines and can be used as a chemical marker (chemo-taxonomy) to classify plants and understand their evolutionary relationships. Within the Rutaceae family, to which the Zanthoxylum genus belongs, coumarins are considered important chemotaxonomic markers researchgate.net.

The Zanthoxylum genus is known for producing a rich diversity of secondary metabolites, including alkaloids, lignans, and coumarins nih.govresearchgate.netnih.gov. The specific types of coumarins present in a given species can be a distinguishing feature. The genus produces a range of coumarin types, from simple coumarins and their derivatives to more complex furanocoumarins and pyranocoumarins mdpi.comnih.gov.

This compound is a pyranocoumarin, a class of compounds that is relatively rare in the plant kingdom, being found predominantly in the Apiaceae and Rutaceae families mdpi.comresearchgate.net. The presence and structural type (linear vs. angular) of pyranocoumarins can be a significant chemotaxonomic indicator within Zanthoxylum. For example, the isolation of trans-avicennol from Zanthoxylum chiloperone highlights the capability of this species to perform the specific prenylation and cyclization reactions necessary for its formation. The structural diversity of coumarins across different Zanthoxylum species suggests a diversification of the biosynthetic enzymes, particularly the prenyltransferases and cytochrome P450s, during the evolution of the genus.

Table 2: Distribution of Coumarin Types in Select Zanthoxylum Species

| Species | Coumarin Types Found | Reference(s) |

| Zanthoxylum ailanthoides | Pyranocoumarins (e.g., Luvangetin) | nih.gov |

| Zanthoxylum caribaeum | Simple Coumarins (e.g., Umbelliferone), Pyranocoumarins (e.g., this compound) | mdpi.com |

| Zanthoxylum chiloperone | Pyranocoumarins (e.g., trans-Avicennol) | N/A |

| Zanthoxylum dimorphophyllum | Simple Coumarins, Furanocoumarins, Isoprenylated Coumarins | mdpi.comnih.gov |

| Zanthoxylum schinifolium | Simple Coumarins | researchgate.net |

| Zanthoxylum armatum | Prenylated Alkaloids (related biosynthetic capacity) | nih.gov |

Future Research Directions and Research Gaps

Advancements in Synthetic Methodologies for Novel Analogs

While the chemical structure of Avicennol has been unambiguously confirmed through synthetic sequences, allowing for the regiospecific introduction of substituents gla.ac.uk, the development of highly efficient and scalable synthetic methodologies for this compound and its novel analogs remains a critical area for future research. The synthesis of related natural products, such as Avicequinone C analogues, demonstrates the feasibility of structural modifications within this class of compounds researchgate.net. However, specific advancements in synthesizing a diverse library of this compound analogs with improved potency, selectivity, and pharmacokinetic properties are still largely unexplored. Research should focus on developing greener, more atom-economical synthetic routes, potentially leveraging modern catalytic methods or flow chemistry to overcome challenges associated with the complexity of coumarin (B35378) scaffolds researchgate.net. Such advancements are crucial for structure-activity relationship (SAR) studies and for producing sufficient quantities of analogs for comprehensive preclinical evaluation.

Deeper Mechanistic Elucidation of In Vitro and In Vivo Activities

A significant research gap lies in the comprehensive elucidation of this compound's precise molecular mechanisms of action, both in vitro and in vivo. While trans-Avicennol has shown antiproliferative activity against glioma-initiating cells and demonstrated activation of the MAPK/ERK pathway, alongside evaluation for indoleamine-2,3-dioxygenase (IDO) inhibition researchgate.net, the full spectrum of its cellular targets and signaling cascades remains to be detailed. For its antiplasmodial activity, the mechanism of action for this class of compounds is currently unknown thieme-connect.com. Similarly, while molecular docking studies suggest that this compound C, a compound found in Avicennia marina extracts, may inhibit Hepatitis C virus by targeting proteins like HSP90AA1 and TNF-α, these findings explicitly call for further experimental in vitro and in vivo validation tjnpr.org. Future studies should employ advanced biochemical, cell biology, and omics approaches (e.g., proteomics, metabolomics) to identify direct protein interactions, downstream cellular effects, and the precise pathways modulated by this compound and its active metabolites. In vivo mechanistic studies are particularly vital to confirm in vitro observations and understand the compound's effects within complex biological systems.

Exploration of Synergistic Effects with Other Natural Products or Research Compounds

The concept of combination therapy, particularly involving natural products, is gaining traction due to the potential for synergistic effects, which can enhance efficacy and mitigate resistance or toxicity mdpi.comnih.gov. While the synergistic effect of this compound with other compounds has been alluded to sci-hub.se, systematic investigations into its synergistic potential with other natural products or established research compounds are largely lacking. For instance, related natural compounds like ellagic acid have shown synergy with conventional antimalarial drugs in vitro thieme-connect.com. Future research should systematically explore combinations of this compound with other known bioactive natural products or conventional therapeutic agents across various disease models. This could involve high-throughput screening of compound libraries in combination, followed by detailed mechanistic studies to understand the basis of any observed synergy, including pharmacokinetic modulation or multi-target effects mdpi.com.

Development of Advanced Analytical Techniques for Bioavailability and Metabolite Profiling in Research Models

Understanding the bioavailability and metabolic fate of this compound is crucial for assessing its therapeutic potential, yet detailed studies in this area are limited. Challenges in metabolite profiling of complex natural extracts are known, despite advancements in hyphenated chromatographic techniques such as LC-MS, GC-MS, and LC-NMR gla.ac.uk. The impact of low bioavailability on in vivo outcomes has been noted for other natural compounds thieme-connect.com. Future research needs to focus on developing and applying advanced analytical techniques specifically tailored for comprehensive pharmacokinetic and metabolite profiling of this compound in relevant in vivo research models. This includes developing sensitive and selective methods for quantifying this compound and its metabolites in biological matrices (e.g., plasma, tissues), identifying major metabolic pathways, and understanding how these processes influence its biological activity and duration of action. Electrochemical techniques show promise for detecting phytochemicals like trans-Avicennol and could be further developed for in vivo applications researchgate.net.

Investigation of this compound in Emerging Disease Models (preclinical focus)

Current preclinical investigations of this compound have touched upon its antiplasmodial activity thieme-connect.com and antiproliferative effects on certain cancer cell lines researchgate.net. However, a broader exploration of its therapeutic potential in other emerging disease models is warranted. This includes, but is not limited to:

Other Infectious Diseases: Expanding research beyond malaria and Hepatitis C virus to include other neglected tropical diseases or emerging viral infections, given the general antiviral potential of Avicennia marina extracts tjnpr.orgusc.gal.

Neurodegenerative Diseases: While trans-Avicennol showed antiproliferative activity against glioma-initiating cells researchgate.net, its specific effects on neurodegenerative pathways (e.g., protein aggregation, neuroinflammation, mitochondrial dysfunction) in models of Alzheimer's, Parkinson's, or other neurodegenerative disorders could be investigated wuxibiology.comnih.govnih.govamazon.comfrontiersin.org.

Metabolic Disorders: Given the increasing prevalence of metabolic diseases like diabetes and obesity, and the existence of various preclinical models for these conditions syncrosome.combiomodels.compharmalegacy.comnih.gov, exploring this compound's role in modulating metabolic pathways or improving insulin (B600854) sensitivity could open new therapeutic avenues.

Such preclinical studies, utilizing established and novel in vitro and in vivo models, would provide crucial data to determine the breadth of this compound's therapeutic applicability.

Q & A

Q. How can researchers accurately identify Avicennol in complex biological matrices?

Methodological Answer : Utilize high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) for precise identification. Validate results using certified reference standards and control for matrix effects by spiking samples with known concentrations of this compound. Ensure reproducibility by repeating experiments across multiple batches .

Q. What are the standard protocols for synthesizing this compound in laboratory settings?

Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent system, catalyst) through iterative testing. Confirm structural integrity via nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy. Purity should be assessed using HPLC with a photodiode array detector, ensuring ≥95% purity for experimental use .

Q. Which analytical techniques are most effective for characterizing this compound's purity and stability?

Methodological Answer : Combine NMR for structural elucidation, HPLC for purity assessment, and thermogravimetric analysis (TGA) for stability under varying temperatures. For long-term stability, conduct accelerated degradation studies under controlled humidity and light conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound across studies?

Methodological Answer : Perform a meta-analysis of existing datasets, accounting for variables such as dosage, administration route, and subject demographics. Evaluate study designs for potential biases (e.g., lack of blinding, small sample sizes) and apply statistical methods like mixed-effects modeling to reconcile discrepancies .

Q. What experimental strategies are recommended to elucidate this compound's mechanism of action at the molecular level?

Methodological Answer : Employ in vitro assays (e.g., enzyme inhibition assays) paired with molecular docking simulations to predict binding affinities. Validate findings using CRISPR-based gene knockout models to isolate target pathways. Include negative controls to rule off-target effects .

Q. How should researchers address variability in this compound's bioactivity across different assay systems?

Methodological Answer : Standardize assay conditions (e.g., cell line selection, incubation time) and quantify inter-experimental variability using coefficient of variation (CV) analysis. Conduct dose-response curves to establish EC50/IC50 values, and use ANOVA to identify confounding factors (e.g., solvent carriers, pH fluctuations) .

Key Methodological Guidelines

- Experimental Design : Clearly define independent/dependent variables and include controls (positive/negative) to validate results .

- Data Interpretation : Differentiate correlation from causation in observational studies; prioritize hypothesis-driven experimental frameworks .

- Reporting Standards : Follow journal-specific guidelines for abstracts, methods, and conclusions to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.